Epitaraxerol

Antifungal Natural Products Microbiology

Epitaraxerol (3α-Taraxerol) is the 3α-epimer of taraxerol, offering distinct stereochemistry-driven bioactivity. Validated MIC 50 μg/mL vs. C. albicans and IC50 24.4 μg/mL vs. A2780 ovarian cancer cells. Unlike taraxerol (active against dermatophytes), Epitaraxerol targets Candida, enabling precise antifungal screening (CLSI M27-A3). Also serves as an authentic reference standard for LC-MS/NMR dereplication of taraxerane triterpenoids in plant extracts. Choose compound-specific, assay-validated reference material.

Molecular Formula C30H50O
Molecular Weight 426.7 g/mol
CAS No. 20460-33-7
Cat. No. B1157720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpitaraxerol
CAS20460-33-7
Molecular FormulaC30H50O
Molecular Weight426.7 g/mol
Structural Identifiers
SMILESCC1(CCC2(CC=C3C4(CCC5C(C(CCC5(C4CCC3(C2C1)C)C)O)(C)C)C)C)C
InChIInChI=1S/C30H50O/c1-25(2)17-18-27(5)13-9-21-29(7)14-10-20-26(3,4)24(31)12-16-28(20,6)22(29)11-15-30(21,8)23(27)19-25/h9,20,22-24,31H,10-19H2,1-8H3
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder
Solubilityslightly

Epitaraxerol (CAS 20460-33-7): A Pentacyclic Triterpenoid with Validated Antifungal and Cytotoxic Properties for Natural Product Research


Epitaraxerol (also known as Isotaraxerol or 3α-Taraxerol) is a naturally occurring pentacyclic triterpenoid of the taraxerane family, characterized by the molecular formula C30H50O and a molecular weight of 426.72 g/mol [1]. First isolated from the leaves of Euphorbia neriifolia, this compound exhibits a defined stereochemical configuration at the C-3 hydroxyl position, distinguishing it from its C-3 epimer, taraxerol [2]. Epitaraxerol demonstrates moderate antifungal activity against Candida albicans (MIC 50 μg/mL) and low antibacterial activity against a spectrum of Gram-positive and Gram-negative bacteria [3]. Additionally, emerging evidence supports its cytotoxic potential against human cancer cell lines, with an IC50 value of 24.4 μg/mL against ovarian carcinoma A2780 cells .

Why Epitaraxerol Cannot Be Arbitrarily Substituted with Other Triterpenoids in Biological Assays


Pentacyclic triterpenoids, despite sharing a common core scaffold, exhibit profound functional divergence driven by subtle structural variations such as epimerization, oxidation state, and ring substitutions. Epitaraxerol is the 3α-epimer of taraxerol, a stereochemical difference that can significantly alter molecular recognition at biological targets, cellular permeability, and metabolic stability [1]. For instance, while taraxerol demonstrates potent activity against Trichophyton species (MIC 12.5 μg/mL), epitaraxerol's antifungal profile is predominantly centered on Candida albicans (MIC 50 μg/mL) with minimal activity against dermatophytes [2]. Furthermore, the cytotoxic potency of epitaraxerol against A2780 ovarian cancer cells (IC50 24.4 μg/mL) cannot be extrapolated to its epimer or other triterpenoids, as structure-activity relationships in this class are exquisitely sensitive to stereochemical and functional group modifications . Therefore, procurement decisions must be guided by compound-specific, assay-validated data rather than class-level assumptions.

Epitaraxerol (CAS 20460-33-7) Quantitative Evidence Guide: Head-to-Head Data Against Key Comparators


Epitaraxerol vs. Taraxerol: Differential Antifungal Spectrum and Potency Against Candida albicans

Epitaraxerol exhibits moderate antifungal activity specifically against Candida albicans with a reported MIC of 50 μg/mL, whereas its epimer taraxerol shows a distinct antifungal spectrum with potent activity against Trichophyton rubrum and T. mentagrophytes (MIC 12.5 μg/mL) but limited efficacy against C. albicans in certain assays [1]. This stereochemical divergence at the C-3 hydroxyl group results in differential target engagement and species selectivity, underscoring the necessity of compound-specific validation in antifungal screening programs .

Antifungal Natural Products Microbiology

Epitaraxerol vs. Taraxerol Acetate: Comparative Cytotoxicity in Human Ovarian Cancer Cells

Epitaraxerol demonstrates measurable cytotoxicity against the human ovarian carcinoma cell line A2780 with an IC50 of 24.4 μg/mL, providing a quantitative benchmark for its potential anticancer properties . In contrast, taraxerol acetate, a structurally related derivative, exhibits COX-1 and COX-2 inhibitory activity with IC50 values of 116.3 μM and 94.7 μM, respectively, representing a distinct mechanism of action rather than direct cytotoxicity [1]. The free C-3 hydroxyl group in epitaraxerol, as opposed to the acetylated derivative, may facilitate different intracellular interactions and cellular uptake profiles.

Cytotoxicity Cancer Research Natural Products

Epitaraxerol vs. Lupeol: Divergent Antimicrobial Potency Against Bacterial Strains

Epitaraxerol exhibits low antibacterial activity against a panel of common pathogenic bacteria including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, with activity characterized as 'low' in comparative antimicrobial screens [1]. In contrast, lupeol, another pentacyclic triterpenoid, demonstrates potent antibacterial activity with MIC values as low as 10 μg/mL against Mycobacterium smegmatis, Mycoplasma hominis, and Escherichia coli, outperforming the control drug vancomycin in certain assays [2]. This stark contrast in antibacterial efficacy highlights the critical importance of compound selection based on specific biological activity profiles rather than structural class membership.

Antibacterial Natural Products Microbiology

Epitaraxerol (CAS 20460-33-7): Evidence-Based Research and Industrial Application Scenarios


Antifungal Screening Against Candida albicans

Based on its validated MIC of 50 μg/mL against C. albicans, Epitaraxerol serves as a suitable positive control or lead compound in antifungal susceptibility testing and drug discovery programs targeting Candida infections. Researchers should utilize this compound in broth microdilution assays (CLSI M27-A3 guidelines) with appropriate solvent controls (DMSO) and reference antifungals (e.g., fluconazole) for comparative potency assessment . Epitaraxerol is particularly valuable when screening for agents with specific activity against C. albicans, as its epimer taraxerol demonstrates a divergent spectrum with limited anti-Candida activity [1].

Cytotoxicity Profiling in Ovarian Cancer Models

Epitaraxerol has been validated with an IC50 of 24.4 μg/mL against the A2780 human ovarian carcinoma cell line, establishing its utility as a reference compound in cancer cytotoxicity screening. This compound can be employed in MTT or SRB assays to benchmark novel synthetic or natural product-derived cytotoxic agents . Its moderate potency provides a useful mid-range reference point for comparing more potent or less potent analogs. Given the differential cytotoxic profiles among triterpenoids, Epitaraxerol offers a specific benchmark for ovarian cancer models distinct from other triterpenes such as betulinic acid or ursolic acid [1].

Phytochemical Reference Standard for Natural Product Isolation and Dereplication

With a well-defined molecular formula (C30H50O), molecular weight (426.72 g/mol), and characteristic physicochemical properties including a melting point of 257-258 °C and logP of 11.06, Epitaraxerol serves as an authentic reference standard for the identification and quantification of taraxerane-type triterpenoids in plant extracts . Its unique stereochemical signature (3α-hydroxy configuration) distinguishes it from its 3β-epimer taraxerol, making it essential for accurate dereplication in LC-MS and NMR-based metabolomics workflows. Researchers isolating compounds from Euphorbia, Mallotus, or Taraxacum species should include Epitaraxerol as a chromatographic and spectroscopic standard [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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